molecular formula C14H14ClNO2S2 B12693910 N-((3-Chlorophenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide CAS No. 38695-76-0

N-((3-Chlorophenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide

Cat. No.: B12693910
CAS No.: 38695-76-0
M. Wt: 327.9 g/mol
InChI Key: OTNJWJZEGGPOBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-Chlorophenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide is a complex organic compound characterized by the presence of a chlorophenyl group, a methyl group, and a sulfanylidene group attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Chlorophenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorophenylmethylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-((3-Chlorophenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-((3-Chlorophenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((3-Chlorophenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenethyl)-4-nitrobenzamide: Shares the chlorophenyl group but differs in the presence of a nitrobenzamide moiety.

    2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a chlorophenyl group and a triazole ring, offering different chemical properties.

Uniqueness

N-((3-Chlorophenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

38695-76-0

Molecular Formula

C14H14ClNO2S2

Molecular Weight

327.9 g/mol

IUPAC Name

(NE)-N-[(3-chlorophenyl)-methyl-λ4-sulfanylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H14ClNO2S2/c1-11-6-8-14(9-7-11)20(17,18)16-19(2)13-5-3-4-12(15)10-13/h3-10H,1-2H3

InChI Key

OTNJWJZEGGPOBT-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=S(\C)/C2=CC(=CC=C2)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=S(C)C2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.